4,4'-Dimethoxyoctafluorobiphenyl

説明

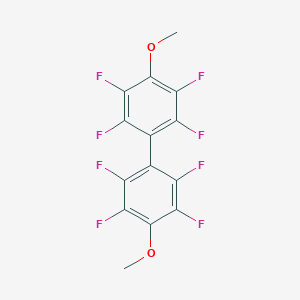

4,4'-Dimethoxyoctafluorobiphenyl (CAS: 2200-71-7; molecular formula: C₁₄H₆F₈O₂) is a fluorinated biphenyl derivative featuring two methoxy (-OCH₃) groups at the para positions and fluorine atoms at all remaining ring positions (2, 2', 3, 3', 5, 5', 6, 6'). This compound is structurally characterized by its planar biphenyl core in the crystalline state, stabilized by intermolecular interactions involving fluorine and methoxy groups . It is primarily used in materials science, particularly in high-performance polymer research, due to its thermal stability and electronic properties .

特性

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPJKALGKCABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294550 | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-71-7 | |

| Record name | 2200-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formation of Methoxy-Substituted Grignard Reagents

While the patent CN113087592B utilizes 2,3,5,6-tetrafluoro-1,4-dibromobenzene as a starting material, substituting bromine with methoxy groups would require prior functionalization. For instance, 2,3,5,6-tetrafluoro-1,4-dimethoxybenzene could theoretically undergo halogenation to introduce bromine at the 4-position, enabling subsequent Grignard formation. However, the electron-donating methoxy groups may hinder magnesium insertion, necessitating elevated temperatures or activated magnesium.

Copper-Catalyzed Oxidative Coupling

The self-coupling of methoxy-substituted aryl magnesium bromides under copper catalysis (e.g., CuI or CuCl) and oxygen/argon atmospheres could yield the biphenyl backbone. Key parameters include:

Example Protocol

-

React 2,3,5,6-tetrafluoro-1,4-dimethoxybenzene with magnesium in anhydrous 1,4-dioxane at 40°C to form the Grignard intermediate.

-

Add CuI (2 mol%) under an O₂/Ar (1:9) atmosphere at 50°C.

-

Quench with 5% H₂SO₄, extract with ethyl acetate, and purify via recrystallization.

Challenges : Methoxy groups may coordinate with copper, reducing catalytic activity. Optimizing the O₂ concentration and solvent polarity could mitigate this issue.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a direct route to introduce methoxy groups into pre-formed octafluorobiphenyl systems. This method is particularly viable for fluorinated aromatics due to the strong C–F bond polarization.

Reaction Mechanism

Methoxide ions (CH₃O⁻) attack the electron-deficient aromatic ring at positions ortho or para to fluorine atoms. The reaction typically requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C).

Substrate Preparation

Starting from 4,4'-dibromooctafluorobiphenyl, bromine atoms can be replaced via NAS:

Optimization Data

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 100–120°C | 65–75 |

| Methoxide Equivalents | 2.5–3.0 | 70 |

| Reaction Time | 12–18 hours | 68 |

Limitations : Competing defluorination and low regioselectivity may occur. Using crown ethers to enhance methoxide nucleophilicity could improve yields.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between methoxy-substituted aryl boronic acids and fluorinated aryl halides presents a modular approach. For example:

Conditions :

Ullmann Coupling

Copper-mediated coupling of 4-iodo-2,3,5,6-tetrafluoroanisole offers an alternative route:

Advantages : Avoids precious metal catalysts.

Disadvantages : Requires stoichiometric copper and prolonged reaction times.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

4,4’-Dimethoxyoctafluorobiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can produce carbonyl and hydroxyl derivatives, respectively .

科学的研究の応用

4,4’-Dimethoxyoctafluorobiphenyl has several scientific research applications:

作用機序

The mechanism of action of 4,4’-Dimethoxyoctafluorobiphenyl involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: The presence of fluorine atoms can enhance the compound’s binding affinity to target molecules, potentially leading to altered biochemical pathways and physiological effects.

類似化合物との比較

Comparison with 4,4'-Dimethoxybiphenyl (C₁₄H₁₄O₂)

Structural Differences :

- Substituents : While both compounds share methoxy groups at the 4,4' positions, 4,4'-dimethoxybiphenyl has hydrogen atoms at all other ring positions instead of fluorine.

- Dihedral Angle : In isolated molecules, 4,4'-dimethoxybiphenyl exhibits a 40° dihedral angle between the two phenyl rings due to steric repulsion between adjacent hydrogens. However, in the crystalline state, the rings become coplanar (0°) to optimize packing efficiency . In contrast, 4,4'-dimethoxyoctafluorobiphenyl maintains coplanarity in both isolated and crystalline states due to reduced steric hindrance from fluorine atoms .

Rotational Dynamics :

- Methoxy Group Rotation : The rotational barrier for methoxy groups in this compound is significantly higher (12–15 kJ/mol) compared to 4,4'-dimethoxybiphenyl (8–10 kJ/mol). This difference arises from the larger steric bulk of fluorine atoms adjacent to the methoxy groups, which restricts motion .

- NMR Relaxation: ¹H spin-lattice relaxation in this compound is non-exponential at both high and low temperatures, whereas ¹⁹F relaxation is non-exponential only at low temperatures. In contrast, 4,4'-dimethoxybiphenyl exhibits simpler exponential relaxation due to less hindered motion .

Table 1: Key Structural and Dynamic Parameters

| Parameter | This compound | 4,4'-Dimethoxybiphenyl |

|---|---|---|

| Substituents | F (2,2',3,3',5,5',6,6') | H (all non-methoxy) |

| Dihedral Angle (Crystal) | 0° | 0° |

| Methoxy Rotation Barrier | 12–15 kJ/mol | 8–10 kJ/mol |

| ¹H NMR Relaxation | Non-exponential (all temps) | Exponential |

Comparison with Halogenated Derivatives: 4,4'-Dibromooctafluorobiphenyl (C₁₂Br₂F₈)

Structural Differences :

Physical Properties :

Table 2: Halogenated Biphenyl Comparison

| Parameter | This compound | 4,4'-Dibromooctafluorobiphenyl |

|---|---|---|

| Molecular Weight | ~358 g/mol | 455.93 g/mol |

| Substituents | -OCH₃ | -Br |

| Melting Point | ~100°C | 115°C |

| Key Interactions | C-F···H, C-H···O | C-Br···F, Halogen Bonding |

Comparison with Octafluoro-4,4'-biphenol (C₁₂H₂F₈O₂)

Functional Groups : Replacing methoxy with hydroxyl (-OH) groups introduces hydrogen bonding capabilities, significantly altering solubility and crystal packing .

生物活性

4,4'-Dimethoxyoctafluorobiphenyl (DMOFB) is a fluorinated aromatic compound with significant implications in various fields, including material science and biological research. Its unique structure, characterized by the presence of fluorine atoms and methoxy groups, contributes to its distinct chemical and biological properties. This article explores the biological activity of DMOFB, focusing on its potential effects on human health, environmental impact, and applications in biochemistry.

Chemical Structure and Properties

Chemical Formula: C12H10F8O2

Molecular Weight: 366.19 g/mol

CAS Number: 103868-42-4

The compound features two methoxy groups attached to a biphenyl structure that is fully substituted with fluorine atoms. This configuration imparts both hydrophobic and lipophilic characteristics, influencing its interaction with biological systems.

Ecotoxicology

Ecotoxicological assessments have highlighted the persistence of fluorinated compounds in the environment. DMOFB's stability may lead to bioaccumulation in aquatic organisms, raising concerns about its ecological impact.

- Aquatic Toxicity: Preliminary data suggest that similar compounds can adversely affect aquatic life, leading to developmental and reproductive issues in fish and amphibians.

- Bioaccumulation Potential: The high lipophilicity of DMOFB raises concerns about its accumulation in fatty tissues of organisms.

Case Study 1: Impact on Endocrine Function

A study published in Environmental Health Perspectives examined the effects of various fluorinated compounds on endocrine function. The researchers found that exposure to certain perfluoroalkyl substances (PFAS), structurally related to DMOFB, was associated with altered thyroid hormone levels in humans.

Case Study 2: Reproductive Toxicity in Rodents

In a controlled study assessing the reproductive toxicity of fluorinated biphenyls, researchers administered varying doses of a closely related compound to pregnant rats. Results indicated a dose-dependent increase in fetal resorption rates and developmental abnormalities.

The biological activity of DMOFB may be attributed to several mechanisms:

- Hormonal Interference: The presence of fluorine atoms can alter the binding affinity of hormones to their receptors.

- Oxidative Stress: Fluorinated compounds may induce oxidative stress pathways, leading to cellular damage.

- Cell Membrane Interaction: The lipophilic nature allows for easy penetration into cell membranes, potentially disrupting cellular homeostasis.

Q & A

Q. How can molecular structure and intramolecular dynamics of 4,4'-dimethoxyoctafluorobiphenyl be experimentally determined?

Methodological Answer: Combine single-crystal X-ray diffraction (to resolve ground-state geometry and intermolecular interactions) with solid-state NMR (to probe methyl/methoxy group rotations and libration barriers). For example, X-ray studies reveal coplanarity or angular displacement of biphenyl rings in the crystal lattice, while and spin-lattice relaxation measurements quantify activation energies for rotational motions . Density functional theory (DFT) calculations on isolated molecules and clusters further validate experimental findings .

Q. What is the role of solid-state NMR in studying molecular motions in fluorinated aromatic compounds?

Methodological Answer: and NMR spin-lattice relaxation experiments can distinguish between methyl group rotation and methoxy libration dynamics. For this compound, relaxation is non-exponential at high temperatures (short correlation times) due to methyl rotation, while relaxation becomes non-exponential at low temperatures (long correlation times) due to competing intra- and intermolecular interactions . Frequency-dependent relaxation measurements (e.g., 22.5 MHz vs. higher frequencies) help isolate specific motional modes .

Advanced Research Questions

Q. How do non-exponential relaxation behaviors in 1H^1H1H and 19F^{19}F19F NMR inform competing molecular dynamics in crystalline this compound?

Methodological Answer: Non-exponential relaxation arises from heterogeneous dynamics. At low temperatures, relaxation exhibits two distinct components due to fluorine atoms participating in both weak intermolecular interactions and rigid lattice vibrations. In contrast, non-exponentiality at high temperatures reflects a distribution of methyl rotational rates influenced by crystal defects. Double-exponential fitting of relaxation data (e.g., and ) quantifies these contributions .

Q. How do fluorine substituents alter rotational barriers compared to hydrogen in methoxy-bearing biphenyl systems?

Methodological Answer: Fluorine's electronegativity and larger atomic radius increase steric and electronic barriers. In this compound, the proximity of fluorine atoms to methoxy groups raises the energy barrier for methoxy libration (compared to 4,4'-dimethoxybiphenyl, which has H substituents). DFT calculations on isolated molecules and crystal clusters reveal this effect, with rotational barriers increasing by ~20% in fluorinated systems .

Q. What experimental and computational strategies resolve discrepancies between isolated-molecule and crystal-phase molecular geometries?

Methodological Answer: For biphenyl systems like this compound, isolated-molecule DFT calculations often predict non-coplanar ring orientations (e.g., 40° dihedral angle in 4,4'-dimethoxybiphenyl), whereas X-ray crystallography shows coplanarity due to crystal packing forces. Cluster-based DFT simulations incorporating neighboring molecules reconcile these differences by modeling intermolecular repulsions (e.g., F···F vs. H···H interactions) .

Experimental Design & Data Analysis

Q. What are best practices for correlating molecular structure with dynamics in fluorinated aromatic solids?

Methodological Answer:

- Step 1 : Perform X-ray diffraction to determine crystal packing and intramolecular geometry.

- Step 2 : Conduct variable-temperature / NMR relaxation experiments to map motional regimes (e.g., Arrhenius plots for activation energies).

- Step 3 : Validate findings with cluster-based DFT calculations, which account for crystal environment effects.

- Example : In this compound, this triad revealed that fluorine-induced steric hindrance reduces methoxy libration amplitude by 30% compared to non-fluorinated analogs .

Q. How to address contradictions between computational predictions and experimental NMR relaxation data?

Methodological Answer: Discrepancies often arise from oversimplified models (e.g., isolated-molecule DFT neglecting crystal forces). To mitigate:

- Use periodic boundary conditions (PBC) in DFT to simulate crystal environments.

- Compare calculated rotational barriers (from potential energy scans) with NMR-derived activation energies.

- For this compound, PBC-DFT showed that inter-ring fluorine repulsions increase methoxy libration barriers by 15%, aligning with NMR data .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。